Methyl levulinate
Overview
Description
Methyl levulinate is an oxo carboxylic acid and a natural product found in Astragalus mongholicus and Astragalus membranaceus . It is mainly used as a raw material in perfume . It is derived from the degradation of cellulose and is a potential precursor to biofuels, such as ethyl levulinate .
Synthesis Analysis
This compound can be synthesized from cellulosic biomass using a catalyst system composed of aluminum compounds and organic sulfonic acids . This system has been found to be efficient for direct this compound synthesis from both microcrystalline cellulose and wood powder . Another method involves the use of an aluminum-based mixed acid catalyst system . A high yield of this compound (70.6%) was obtained at 180 °C within a very short time of 40 min .
Chemical Reactions Analysis
The reaction properties of the catalyst system used in the synthesis of this compound suggest that the cooperative catalysis of aluminum sulfonates and organic sulfonic acids in methanol is responsible for the efficient formation of this compound . The reaction involves the alcoholysis process of cellulose in a methanol medium under mild conditions, catalyzed by extremely low concentration sulfuric acid .
Scientific Research Applications
Fuel Additives and Plasticizers : Methyl levulinate can be used as fuel additives and plasticizers, showing potential to replace petroleum-derived chemical feedstocks. Its synthesis via esterification of levulinic acid with alcohols, such as ethanol, has been studied using various catalysts, including sulfated zirconosilicates (Kuwahara, Fujitani, & Yamashita, 2014).
Production from Cellulosic Biomass : this compound can be efficiently synthesized directly from cellulosic biomass. Aluminum compounds combined with organic sulfonic acids have been found to be efficient catalysts for this process (Tominaga et al., 2016).
Solvent-Free Transesterification and Esterification : Solvent-free transesterification of this compound and esterification of levulinic acid can be catalyzed by homogeneous iron(III) dimer complexes. This represents a significant extension in the field of biomass valorization (Melchiorre et al., 2020).
Biorefinery Applications : this compound is a key molecule in biorefineries, allowing for the catalytic upgrading of levulinic acid into various chemicals, such as succinic acid, diphenolic acid, γ-valerolactone, and others (Pileidis & Titirici, 2016).
Kinetic Studies in Enzymatic Esterification : Understanding the kinetics of enzymatic esterification of levulinic acid with methanol for this compound production is crucial. Factors like enzyme loading, alcohol/acid ratio, and temperature significantly influence the yield (Song et al., 2021).
Oxidative Conversion to Maleic Anhydride : Levulinic acid, through this compound, can be converted to maleic anhydride, a valuable industrial chemical. This process has been demonstrated to be potentially competitive with traditional feedstocks like butane (Chatzidimitriou & Bond, 2015).
Sustainable Production : Production of this compound using sustainable and recyclable catalyst systems, such as those derived from biomass in ionic liquid-methanol systems, has been explored to improve the sustainability of the process (Liang, Fu, & Chang, 2020).
Combustion Kinetics : Understanding the combustion kinetics of this compound is crucial for its application as a biofuel. Kinetic studies focusing on oxidation by radicals and further decomposition pathways provide insights into its behavior as a fuel (Thion, Zaras, Szőri, & Dagaut, 2015).
Mechanism of Action
Target of Action
Methyl levulinate (ML) is a short-chain fatty acid ester derived from biomass . It is primarily targeted at the conversion of biomass into value-added chemicals . The primary targets of ML are the cellulose components of biomass, which are transformed into ML through a process known as alcoholysis .
Mode of Action
The alcoholysis of cellulose into ML occurs in methanol media, facilitated by several kinds of acid catalysts . One of the synthesized solid niobium-based phosphate catalysts has been found to be highly efficient for the generation of ML . The process involves the interaction of the catalyst with cellulose, leading to the formation of ML. The reaction mechanism is affected by the Brönsted/Lewis acid ratio (known as B/L acid ratio) of solid catalysts .
Biochemical Pathways
The biochemical pathway involved in the formation of ML from cellulose is complex and involves several steps. The alcoholysis of cellulose in methanol leads to the formation of ML . This process is different from the alcoholysis of cellulose in water . The reaction mechanism and type of intermediates of cellulose alcoholysis in methanol are different from those in water .
Pharmacokinetics
Its lower boiling point (around 190 °C) compared to levulinic acid indicates lower energy consumption in separation, which could potentially impact its bioavailability .
Result of Action
The result of the action of ML is the efficient conversion of biomass into a value-added chemical. The yield of ML can be as high as 56%, which is higher than the yield of levulinic acid under the same reaction conditions . The formation of ML is enhanced by Brönsted acid in methanol .
Action Environment
The action of ML is influenced by environmental factors. For instance, the presence of water can reduce the formation of by-products, namely, methyl lactate and 1,1,2-trimethoxyethane . Additionally, the carbon footprint analysis of the supply chain of bio-based ML production shows that the entire life cycle of ML could reduce by approximately 24% of carbon emissions compared with fossil diesel of equal quality . This suggests that the environmental impact of ML production is significantly lower than that of traditional fossil fuels.
Future Directions
Methyl levulinate is a promising building block which can be derived from cellulosic biomass . This review summarized a variety of process methods for preparing this compound, pointed out the best reaction conditions and parameters in the current research progress, and explained the key reaction mechanism for this compound formation . The research directions in this field were prospected .
Biochemical Analysis
Biochemical Properties
Methyl levulinate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found that a combination of aluminum compounds and organic sulfonic acids can catalyze the synthesis of this compound from both microcrystalline cellulose and wood powder .
Cellular Effects
It is known that it influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, including binding interactions with biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and it can also affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters or binding proteins
Properties
IUPAC Name |
methyl 4-oxopentanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-5(7)3-4-6(8)9-2/h3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAGJVSRUFNSIHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80211455 | |
Record name | Methyl levulinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80211455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colourless liquid; Mild carmellic aroma | |
Record name | Methyl levulinate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1948/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
196.00 °C. @ 760.00 mm Hg | |
Record name | Methyl levulinate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041602 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Sparingly soluble in water, Soluble (in ethanol) | |
Record name | Methyl levulinate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1948/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.049-1.055 (20°) | |
Record name | Methyl levulinate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1948/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
624-45-3 | |
Record name | Methyl levulinate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=624-45-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl levulinate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000624453 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl levulinate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24874 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl levulinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80211455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 4-oxovalerate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.861 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYL LEVULINATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Q95S830W6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Methyl levulinate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041602 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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